4-(3-bromo-4-methoxyphenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-(3-bromo-4-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-3-2-7(4-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) |
InChI Key |
ZLDVDGXJTJLXAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CNN=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategic Retrosynthetic Analysis of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole
A strategic retrosynthetic analysis of this compound suggests a convergent synthetic approach. The primary disconnection of the pyrazole (B372694) ring, following the well-established Knorr pyrazole synthesis logic, involves breaking the C-N and N-N bonds. This leads to two key synthons: hydrazine (B178648) and a 1,3-dicarbonyl equivalent. Specifically, this disconnection points towards a β-dicarbonyl compound bearing the 3-bromo-4-methoxyphenyl substituent.
Further disconnection of this dicarbonyl intermediate suggests a precursor such as the appropriately substituted acetophenone (B1666503), namely 1-(3-bromo-4-methoxyphenyl)ethanone . This acetophenone can be conceptually derived from simpler, commercially available starting materials like 4-hydroxyacetophenone or anisole (B1667542) through sequential electrophilic aromatic substitution reactions, namely bromination and methylation, or vice versa. The order of these steps is critical for achieving the desired regiochemistry.
An alternative retrosynthetic approach would involve the formation of the C4-aryl bond at a later stage, potentially through a cross-coupling reaction of a 4-halopyrazole with a (3-bromo-4-methoxyphenyl)boronic acid derivative. However, the former strategy, relying on the construction of the pyrazole ring from a pre-functionalized aryl ketone, is often more direct and efficient.
Optimized Synthetic Routes for this compound and Key Precursors
The synthesis of this compound can be achieved through a multi-step sequence that involves the formation of the pyrazole core and the functionalization of the aromatic ring.
Cyclization Reactions for Pyrazole Core Formation
The Knorr pyrazole synthesis and its variations are the most common and versatile methods for constructing the pyrazole ring. rsc.orgjk-sci.com This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. rsc.orgjk-sci.com In the context of the target molecule, a key intermediate is a β-ketoaldehyde or a β-diketone derived from 1-(3-bromo-4-methoxyphenyl)ethanone .
One optimized route involves the formylation of 1-(3-bromo-4-methoxyphenyl)ethanone to generate a 1,3-ketoaldehyde in situ. This can be achieved using reagents like sodium methoxide (B1231860) and ethyl formate. The resulting ketoaldehyde is then reacted directly with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or acetic acid, to yield this compound. The reaction typically proceeds under mild heating, and the product can be isolated after removal of the solvent and purification.
| Step | Reactants | Reagents | Conditions | Product |
| 1 | 1-(3-bromo-4-methoxyphenyl)ethanone, Ethyl formate | Sodium methoxide | Anhydrous solvent (e.g., Toluene) | 1-(3-bromo-4-methoxyphenyl)-3-oxopropanal (intermediate) |
| 2 | 1-(3-bromo-4-methoxyphenyl)-3-oxopropanal | Hydrazine hydrate | Ethanol or Acetic acid, Reflux | This compound |
An alternative cyclization strategy involves the reaction of an α,β-unsaturated ketone with hydrazine. orientjchem.orggoogle.com The required precursor, (2E)-3-(3-bromo-4-methoxyphenyl)prop-2-enal, can be synthesized from 3-bromo-4-methoxybenzaldehyde . biosynth.comsigmaaldrich.com The subsequent reaction with hydrazine would lead to the formation of a pyrazoline intermediate, which can then be oxidized to the desired pyrazole. nih.gov
Aromatic Substitution Reactions for Phenyl Ring Derivatization
The synthesis of the key precursor, 1-(3-bromo-4-methoxyphenyl)ethanone , requires careful control of the regioselectivity of the aromatic substitution reactions. myskinrecipes.comoakwoodchemical.comnih.gov A common starting material is 4-hydroxyacetophenone. The hydroxyl group is a strongly activating ortho-, para-director. To achieve the desired 3-bromo-4-methoxy substitution pattern, a plausible sequence is:
Protection of the hydroxyl group: The phenolic hydroxyl group of 4-hydroxyacetophenone can be protected, for instance, as a methoxy (B1213986) group by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. This yields 4-methoxyacetophenone.
Regioselective Bromination: The methoxy group is an activating ortho-, para-director. Direct bromination of 4-methoxyacetophenone with a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid will lead to the introduction of a bromine atom at the position ortho to the methoxy group (position 3), which is also meta to the deactivating acetyl group. nih.govresearchgate.net This regioselectivity is driven by the powerful activating effect of the methoxy group.
| Starting Material | Reagent 1 | Reagent 2 | Product |
| 4-Hydroxyacetophenone | Dimethyl sulfate, K2CO3 | N-Bromosuccinimide, Acetic acid | 1-(3-bromo-4-methoxyphenyl)ethanone |
| Anisole | Acetyl chloride, AlCl3 (Friedel-Crafts acylation) | Bromine, Acetic acid | 1-(3-bromo-4-methoxyphenyl)ethanone |
Regioselective Functionalization Strategies
Achieving the desired 3-bromo-4-methoxy substitution pattern on the phenyl ring is a critical aspect of the synthesis. The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the existing substituents.
In the case of a 4-methoxyphenyl (B3050149) precursor, the methoxy group strongly directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, bromination occurs regioselectively at the ortho position (position 3). nih.gov The presence of a deactivating group, such as an acetyl group at position 1, further directs the incoming electrophile away from the positions ortho and para to it, reinforcing the desired regioselectivity.
Theoretical calculations and experimental evidence have extensively documented the regioselectivity of electrophilic bromination on substituted aromatic rings, providing a solid foundation for predicting the outcome of these reactions. nih.govresearchgate.net
Derivatization and Analogue Synthesis for Mechanistic and Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, derivatization at various positions is essential. The N1 position of the pyrazole ring is a common site for modification. nih.govnih.gov
Modifications on the Pyrazole Nitrogen Atom (N1)
The N1 atom of the pyrazole ring can be readily functionalized through N-alkylation or N-arylation reactions. These modifications can significantly impact the compound's physicochemical properties and biological activity.
N-Alkylation: The N-alkylation of this compound can be achieved by reacting it with an appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. semanticscholar.orgmdpi.comresearchgate.net The regioselectivity of N-alkylation of unsymmetrical pyrazoles can sometimes be an issue, but for a 4-substituted pyrazole, the two nitrogen atoms are equivalent, simplifying the reaction outcome.
N-Arylation: For the synthesis of N-aryl analogues, transition metal-catalyzed cross-coupling reactions are often employed. The Ullmann condensation or Buchwald-Hartwig amination protocols can be used to couple the pyrazole with an aryl halide or aryl boronic acid. beilstein-journals.orgbeilstein-journals.org These methods allow for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups at the N1 position, which is crucial for extensive SAR studies. nih.govnih.gov
The following table provides examples of potential N1-substituents and the corresponding reagents that could be used for the derivatization of this compound.
| N1-Substituent | Reagent | Reaction Type |
| Methyl | Methyl iodide | N-Alkylation |
| Ethyl | Ethyl bromide | N-Alkylation |
| Benzyl | Benzyl bromide | N-Alkylation |
| Phenyl | Phenylboronic acid | N-Arylation (Chan-Lam) |
| 4-Fluorophenyl | 1-Fluoro-4-iodobenzene | N-Arylation (Buchwald-Hartwig) |
These derivatization strategies provide a versatile platform for systematically exploring the chemical space around the this compound scaffold to identify analogues with improved properties for various applications.
Substituent Variations on the Bromophenyl and Methoxyphenyl Moieties
The scaffold of this compound offers multiple sites for chemical modification, enabling the generation of a diverse library of analogues. The primary points for synthetic elaboration are the bromine and methoxy substituents on the phenyl ring. The bromine atom, in particular, serves as a versatile functional handle for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.orgorganic-chemistry.org
The palladium-catalyzed Suzuki-Miyaura coupling reaction is a prominent method for introducing new aryl, heteroaryl, or vinyl groups at the position of the bromine atom. harvard.edumdpi.com This reaction involves the coupling of the aryl bromide with an organoborane species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org The reactivity in Suzuki coupling is well-established for aryl bromides, allowing for the synthesis of a wide array of biaryl and substituted phenyl-pyrazole derivatives under relatively mild conditions. mdpi.comarkat-usa.org
Another powerful tool for modifying the bromophenyl moiety is the Sonogashira coupling, which forms a carbon-carbon triple bond by reacting the aryl bromide with a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and proceeds in the presence of a base. organic-chemistry.orgmdpi.com The resulting alkynyl-substituted pyrazoles are valuable intermediates that can undergo further transformations. nih.govrsc.org
Furthermore, the bromine atom facilitates the introduction of nitrogen-based substituents through the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed reaction enables the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles to form new C-N bonds. libretexts.orgorganic-chemistry.org This methodology is highly valued for its broad substrate scope and functional group tolerance. beilstein-journals.org
While the methoxy group is generally more stable and less reactive than the aryl bromide, it can also be a point of modification. Demethylation of the methoxy ether, for example using boron tribromide (BBr₃), would yield the corresponding phenol. This hydroxyl group can then be used as a nucleophile for subsequent O-alkylation or O-acylation reactions, introducing a different set of substituent variations.
The table below summarizes key transformations for introducing substituent variations on the bromophenyl moiety.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Product Substructure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | C-C | Aryl or Vinyl |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | C-C≡C | Alkynyl |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(OAc)₂ / Ligand (e.g., X-Phos) / Base (e.g., KOt-Bu) | C-N | Amino |
| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base | C-C=C | Alkenyl |
| Stille Coupling | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | C-C | Aryl or Vinyl |
Introduction of Bridging Linkers and Heterocyclic Scaffolds
Beyond simple substituent variations, the this compound core can be elaborated by introducing larger, more complex functionalities such as bridging linkers or additional heterocyclic systems. These modifications can be achieved by leveraging the reactivity at both the aryl bromide position and the pyrazole ring's N-H bond.
The cross-coupling reactions discussed previously are instrumental in attaching new heterocyclic scaffolds to the phenyl ring. For instance, a Suzuki-Miyaura coupling reaction with a heteroarylboronic acid can directly append a new heterocyclic ring, such as a pyridine, thiophene, or imidazole, to the core structure. researchgate.net This strategy is a cornerstone for building complex molecules containing multiple distinct heterocyclic domains.
Bridging linkers can be introduced by employing bifunctional reagents in these coupling reactions. For example, reacting two equivalents of the parent pyrazole with one equivalent of a diboronic acid ester under Suzuki coupling conditions could yield a dimeric structure bridged by an aryl or alkyl linker. Similarly, a Sonogashira reaction with a di-alkyne could be used to create a rigid, linear bridge between two pyrazole units.
In addition to the phenyl ring, the pyrazole N-H bond provides a crucial site for functionalization. The proton on the N-1 nitrogen is acidic and can be readily removed by a base, such as sodium hydride or potassium carbonate, to form a pyrazolide anion. semanticscholar.orgresearchgate.net This nucleophilic anion can then react with a variety of electrophiles in N-alkylation or N-arylation reactions. mdpi.com By using an electrophile that contains another reactive group or a second heterocyclic ring (e.g., 2-(chloromethyl)pyridine), a linker or a new scaffold can be tethered directly to the pyrazole nitrogen. This approach offers a complementary strategy to modifications on the phenyl ring, allowing for precise control over the final molecular architecture. acs.org
The following table outlines common strategies for incorporating bridging linkers and additional heterocyclic scaffolds.
| Reactive Site | Methodology | Reagent Type | Resulting Structural Feature |
|---|---|---|---|
| C-Br on Phenyl Ring | Suzuki-Miyaura Coupling | Heteroarylboronic Acid | Appended Heterocyclic Scaffold |
| C-Br on Phenyl Ring | Suzuki-Miyaura Coupling | Bis(boronic) Ester | Bridging Linker |
| C-Br on Phenyl Ring | Sonogashira Coupling | Alkyne-terminated Heterocycle | Heterocycle via Alkyne Linker |
| N-H on Pyrazole Ring | N-Alkylation | Alkyl Dihalide (e.g., Br-(CH₂)n-Br) | Bridging Alkyl Linker |
| N-H on Pyrazole Ring | N-Alkylation | Halomethyl-substituted Heterocycle | Appended Heterocyclic Scaffold via Methylene Linker |
Molecular Interactions and Biological Target Identification
Exploration of Potential Biological Targets Associated with Pyrazole (B372694) Scaffolds
The versatility of the pyrazole ring allows for the development of compounds that can interact with various biological macromolecules. researchgate.net This has led to the identification of several key targets for pyrazole-based compounds.
Kinases: The pyrazole scaffold is a prominent feature in many protein kinase inhibitors (PKIs). mdpi.comnih.gov Overexpression or altered activation of protein kinases is a hallmark of many cancers, making them a significant target for therapeutic intervention. mdpi.comnih.gov Pyrazole-containing compounds have been shown to inhibit a variety of kinases, including Akt, Aurora kinases, MAPK, B-raf, JAK, Bcr-Abl, c-Met, PDGFR, and FGFRT. mdpi.comnih.gov Notably, eight FDA-approved small molecule PKIs incorporate a pyrazole ring, such as Crizotinib (B193316), Encorafenib, and Ruxolitinib. mdpi.comnih.gov
For instance, a series of pyrazole derivatives were identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org Docking studies revealed that these compounds bind to the catalytic domain of CDK2. rsc.org Similarly, other pyrazole analogues have demonstrated inhibitory activity against Aurora A kinase and VEGFR-2. proquest.comnih.gov
Proteases: Pyrazole derivatives have also been investigated as protease inhibitors. A virtual screening study identified a pyrazole-scaffold compound as a potent proteasome inhibitor. nih.gov Additionally, Berotralstat, a trifluoromethyl-substituted pyrazole derivative, is a potent inhibitor of plasma kallikrein. nih.gov
Esterases: Research has also explored the potential of pyrazole derivatives to inhibit esterases, such as acetylcholinesterase (AChE). A series of spirooxindole analogues featuring a pyrazole scaffold demonstrated significant AChE inhibitory activity. researchgate.net
| Compound Class/Name | Target Enzyme | Biological Significance | Reference |
|---|---|---|---|
| Pyrazole-based analogues | CDK2 | Cell cycle regulation | rsc.org |
| Pyrazole-scaffold compound | Proteasome | Protein degradation | nih.gov |
| Berotralstat | Plasma kallikrein | Inflammation | nih.gov |
| Spirooxindole-pyrazole analogues | Acetylcholinesterase | Neurotransmission | researchgate.net |
| Pyrazole derivatives | α-glucosidase | Carbohydrate metabolism | nih.gov |
G-Protein Coupled Receptors (GPCRs): Pyrazole derivatives have been shown to interact with GPCRs, a large family of receptors involved in various physiological processes. One notable example is the cannabinoid receptor type 1 (CB1), a key target in the central nervous system. A series of biarylpyrazole derivatives were developed as potent and specific antagonists for the CB1 receptor. nih.govacs.org Structural requirements for high affinity included a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.gov
Furthermore, substituted pyrazole-3-carboxylic acids have been synthesized and shown to have substantial affinity for the nicotinic acid receptor, another GPCR. ebi.ac.uk Many of these compounds acted as partial agonists. ebi.ac.uk
Nuclear Receptors: Certain pyrazole derivatives can act as ligands for nuclear receptors, which are involved in regulating gene expression. researchgate.net These include peroxisome proliferator-activated receptors (PPARs) and estrogen receptors (ERs), which play roles in metabolism and hormonal signaling. researchgate.net
| Compound Class | Receptor Target | Effect | Reference |
|---|---|---|---|
| Biarylpyrazole derivatives | Cannabinoid Receptor 1 (CB1) | Antagonist | nih.govacs.org |
| Substituted pyrazole-3-carboxylic acids | Nicotinic Acid Receptor | Partial Agonist | ebi.ac.uk |
| Tricyclic pyrazole-based compounds | Cannabinoid CB1/CB2 Receptors | Interaction | mdpi.com |
The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy for various diseases, including cancer. nih.govnih.gov Pyrazole-containing compounds have the potential to interfere with these interactions. For instance, the pyrazole scaffold can be utilized to mimic α-helical regions of proteins, which are often involved in PPIs. This has been explored in the design of inhibitors for the Bcl-2 family of proteins, which are key regulators of apoptosis. frontiersin.org
Cellular Pathway Perturbations Induced by 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole Analogues
Analogues of this compound have been shown to perturb various cellular pathways, leading to significant biological effects, particularly in cancer cells.
Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. nih.gov Pyrazole derivatives have been shown to interfere with cell cycle progression, leading to cell cycle arrest at different phases.
One study found that a pyrazole derivative induced cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govwaocp.org Another pyrazole-containing compound was reported to arrest HCT116 colon cancer cells in the S phase. proquest.com In contrast, a different pyrazoline derivative caused G2/M phase arrest in HepG-2 cells. mdpi.com The inhibition of CDKs, such as CDK2, by pyrazole-based compounds is a key mechanism underlying their ability to induce cell cycle arrest. rsc.orgnih.gov For example, a novel pyrazole derivative was shown to induce significant cell cycle arrest at the G1 phase in HCT-116 cells through CDK2 inhibition. rsc.org
| Compound | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole | MDA-MB-468 | S phase | nih.govwaocp.org |
| Pyrazole-based Akt1 kinase inhibitor | HCT116 | S phase | proquest.com |
| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | G2/M phase | mdpi.com |
| Novel pyrazole derivative | HCT-116 | G1 phase | rsc.org |
| 1-Aryl-1H-pyrazole-fused curcumin analogues | MDA-MB-231 | G2/M phase | acs.org |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. researchgate.net Many anticancer agents exert their effects by inducing apoptosis in cancer cells. rsc.org Pyrazole derivatives have been widely reported to induce apoptosis through various mechanisms.
One common mechanism is the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. nih.govwaocp.orgresearchgate.net A study on a pyrazole derivative in triple-negative breast cancer cells demonstrated that the compound induced apoptosis accompanied by an elevated level of ROS and increased caspase-3 activity. nih.govwaocp.orgresearchgate.net
The intrinsic and extrinsic pathways are two major routes to apoptosis. Pyrazole derivatives have been shown to modulate key proteins in these pathways. For instance, some compounds have been found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.
Furthermore, pyrazole derivatives have been shown to activate caspases, which are the executioners of apoptosis. nih.govresearchgate.net Studies have reported the activation of caspase-3, caspase-8, and caspase-9 in response to treatment with pyrazole compounds. nih.govresearchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another common biomarker of apoptosis that has been observed with pyrazole treatment. mdpi.comresearchgate.net Some 1,3,5-trisubstituted-1H-pyrazole derivatives have also been shown to induce DNA damage, further contributing to their apoptotic effects. rsc.org
| Biomarker | Effect | Apoptotic Pathway | Reference |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Increased | General Apoptosis Induction | nih.govwaocp.orgresearchgate.net |
| Bax | Upregulated | Intrinsic Pathway | mdpi.comresearchgate.net |
| Bcl-2 | Downregulated | Intrinsic Pathway | mdpi.comresearchgate.net |
| Caspase-3 | Activated | Execution Phase | nih.govwaocp.org |
| Caspase-8 | Activated | Extrinsic Pathway | researchgate.net |
| Caspase-9 | Activated | Intrinsic Pathway | researchgate.net |
| Cleaved PARP | Increased | Execution Phase | mdpi.comresearchgate.net |
| p53 | Upregulated | General Apoptosis Induction | mdpi.com |
Autophagy Modulation and Cellular Stress Responses
While direct studies on this compound's effect on autophagy are not extensively documented, the pyrazole scaffold is a key feature in compounds designed to modulate this cellular process. Autophagy is a critical catabolic process for cellular homeostasis, and its dysregulation is implicated in numerous diseases. researchgate.net The inhibition of key autophagy-initiating kinases, such as UNC-51-like kinase 1 (ULK1), has been achieved with heterocyclic compounds, leading to apoptosis in cancer cells. researchgate.net
In the context of cellular stress, pyrazole derivatives have been investigated as inhibitors of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle regulation, and apoptosis. google.com Its role in correcting the folding of mutant proteins and responding to environmental stress makes it a key therapeutic target. google.com A structurally related compound, 4-[5-Bromo-4-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-6-chloro-benzene-1,3-diol, has been identified as an HSP90 inhibitor, highlighting the potential for this class of compounds to interfere with cellular stress responses. google.com
Inflammatory Signaling Cascade Interventions
Pyrazole derivatives are well-established as anti-inflammatory agents, largely due to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. nih.gov This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. Molecular modeling studies have shown that pyrazole analogs can effectively interact with the COX-2 active site through hydrogen bonding and π-π interactions. nih.gov
Further research into pyrazole-containing hybrids has revealed more complex mechanisms of inflammatory intervention. For instance, certain pyrazolyl thiazolones have been developed as dual inhibitors of both COX-2 and 15-lipoxygenase (15-LOX). nih.gov This dual inhibition is a significant therapeutic strategy as it can block two major pathways of the arachidonic acid inflammatory cascade, potentially offering enhanced efficacy and a better safety profile. nih.gov The anti-inflammatory activity of pyrazole derivatives structurally similar to this compound, such as 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, has been confirmed, with many compounds showing significant prostaglandin inhibition. nih.gov
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. Angiogenesis is regulated by a complex network of signaling pathways involving activators like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (FGF). nih.gov The inhibition of these pathways can effectively disrupt tumor blood supply.
While specific data on this compound is limited, pyrazole-based compounds are known to function as kinase inhibitors, a major class of anti-angiogenic agents. Many receptor tyrosine kinases (RTKs) that are crucial for angiogenesis, such as VEGFR and FGFR, are targets for pyrazole derivatives. For example, pyrazolo[3,4-b]pyridines have been shown to inhibit cyclin-dependent kinases (CDKs), which can indirectly affect angiogenesis. mdpi.com The mechanism of action would likely involve the pyrazole scaffold binding to the ATP-binding site of these kinases, thereby blocking downstream signaling required for endothelial cell proliferation, migration, and tube formation.
Structure-Activity Relationship (SAR) Elucidation for Biological Activities
The biological profile of this compound is defined by the specific arrangement and nature of its constituent parts. Structure-activity relationship (SAR) studies on the pyrazole scaffold provide critical insights into how modifications to the core and its substituents influence interactions with biological targets. rsc.orgmdpi.comnih.govscispace.comresearchgate.net
Positional Scanning and Substituent Effects on Target Affinity and Selectivity
The substitution pattern on the pyrazole ring and its aryl appendages is a primary determinant of biological activity. researchgate.net
Pyrazole Core: The positions on the pyrazole ring (N1, C3, C4, C5) are not equivalent. The N1 position is often substituted with an aryl group, such as in cannabinoid receptor antagonists, where a 2,4-dichlorophenyl group was found to be optimal for binding. acs.orgnih.gov The C3 and C5 positions are also critical; for instance, in FLT3 inhibitors, a bulky tert-butyl group at C3 enhances potency. nih.gov The C4 position, where the bromo-methoxyphenyl group resides in the title compound, can tolerate bulky substituents and is a key vector for influencing molecular properties. mdpi.com
Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring dramatically affect target affinity. For cannabinoid receptor 1 (CB1) antagonists, a para-substituted phenyl ring at the C5-position of the pyrazole is a key requirement. nih.govresearchgate.net In the case of this compound, the substituents are on the C4-phenyl ring. The bromine at position 3 is an electron-withdrawing group that increases lipophilicity, while the methoxy (B1213986) group at position 4 is an electron-donating group. This specific electronic and steric profile influences how the molecule fits into a target's binding pocket and establishes interactions. For example, in CDK inhibitors, a methoxy group on a phenyl ring was shown to form a crucial hydrogen bond with a key aspartate residue in the enzyme's active site. mdpi.com
| Position on Pyrazole | Substituent Type | Effect on Activity | Example Target Class |
|---|---|---|---|
| N1 | Substituted Phenyl (e.g., 2,4-dichlorophenyl) | Optimal for binding affinity and selectivity acs.orgnih.gov | Cannabinoid Receptors |
| C3 | Bulky Alkyl (e.g., tert-butyl) | Increases potency nih.gov | FLT3 Kinase |
| C5 | Para-substituted Phenyl | Important for high affinity acs.orgnih.gov | Cannabinoid Receptors |
Conformational Analysis and Bioactive Conformation Postulation
The three-dimensional structure of a molecule determines its ability to bind to a biological target. The pyrazole ring is an aromatic, planar system. mdpi.com The key conformational flexibility in this compound arises from the rotation around the single bond connecting the pyrazole C4-position to the phenyl ring.
Molecular docking studies of related pyrazole derivatives provide a template for postulating the bioactive conformation. In kinase inhibitors, the pyrazole core often acts as a scaffold, placing substituents in specific pockets of the ATP-binding site. nih.gov The N-H of the pyrazole can act as a hydrogen bond donor, while the second nitrogen atom can act as an acceptor, often forming critical interactions with the "hinge region" of kinases. mdpi.com It can be postulated that for this compound, the bromo-methoxyphenyl group would occupy a hydrophobic pocket, with the bromine and methoxy groups making specific steric and electronic contacts that enhance binding affinity and selectivity.
Lipophilicity and Steric Considerations in Biological Interactions
Lipophilicity and steric factors are fundamental physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its target.
Steric Factors: The size and shape of substituents play a critical role in target binding. Studies on CYP2E1 binding showed that while a methyl group at C4 of the pyrazole ring significantly improved affinity, a larger phenyl group at C3 did not, indicating a limit to the favorable hydrophobic contacts within the binding site. nih.gov For this compound, the bulky phenyl group at C4, further enlarged by the bromine atom, imposes significant steric constraints that would dictate the types of binding pockets it can access. The position of these groups is critical; an ortho substitution on a pyrazole ring was found to be important for selectivity in a JAK1 inhibitor. mdpi.com
| Structural Moiety | Influence on Property | Impact on Biological Interaction |
|---|---|---|
| Pyrazole Ring | Lower lipophilicity compared to benzene nih.gov | Can improve solubility and pharmacokinetic properties. |
| Bromo Substituent | Increases lipophilicity and steric bulk. | Enhances binding in hydrophobic pockets; steric hindrance can affect fit. |
| Methoxy Substituent | Moderately increases lipophilicity; can act as H-bond acceptor. | Can form specific hydrogen bonds with target residues, enhancing affinity. mdpi.com |
Computational Chemistry and in Silico Approaches in Compound Optimization
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrazole (B372694) derivatives, which are known to interact with a variety of biological targets, docking studies are crucial for understanding their mechanism of action and for structure-based drug design. The 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole scaffold has been investigated in silico against several key protein families, particularly protein kinases, which are often implicated in cancer and inflammatory diseases.
Detailed research findings from docking simulations of analogous pyrazole-based compounds reveal common interaction patterns. For instance, in studies targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, pyrazole derivatives consistently form critical hydrogen bonds with amino acid residues in the hinge region of the ATP-binding pocket. bohrium.comnih.govnih.govekb.eg The pyrazole core often acts as a hydrogen bond donor and/or acceptor, while the substituted phenyl ring engages in hydrophobic and van der Waals interactions within the pocket. nih.govsemanticscholar.org The methoxy (B1213986) group can form additional hydrogen bonds, and the bromo substituent can occupy a hydrophobic pocket or form halogen bonds, potentially enhancing binding affinity and selectivity. Similar interaction patterns are observed with other kinases like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). rsc.orgnih.govacs.org
The binding energy scores calculated from these simulations help to rank potential inhibitors and prioritize them for synthesis and biological evaluation. nih.gov
| Biological Target Class | Key Interacting Residues (Examples) | Common Interactions with Pyrazole Scaffold | Typical Binding Energy Range (kcal/mol) |
|---|---|---|---|
| Protein Kinases (e.g., VEGFR-2, CDK2) | Cys, Glu, Asp, Leu, Val | Hydrogen bonding (pyrazole N-H), Hydrophobic interactions (phenyl ring), Pi-stacking | -8.5 to -10.9 |
| Cyclooxygenase (COX-2) | Arg, Tyr, Ser, Leu | Hydrogen bonding, Hydrophobic channel interactions | -9.8 to -10.9 |
| Proteasome | Thr, Gly, Ser | Hydrogen bonding with catalytic threonine residue | Favorable binding scores based on proprietary scoring functions |
Note: Data is compiled from studies on analogous pyrazole derivatives to illustrate potential interactions. ekb.egnih.gov
Molecular Dynamics Simulations to Elucidate Binding Kinetics and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability of the complex over time. eurasianjournals.com MD simulations are performed on the most promising docked poses to assess how the ligand and protein behave in a simulated physiological environment, including the presence of water molecules and ions. nih.govtandfonline.com
For a compound like this compound complexed with a target kinase, an MD simulation typically runs for hundreds of nanoseconds. nih.gov The stability of the complex is analyzed by monitoring key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the ligand remains securely bound in the active site and that the binding pose predicted by docking is reliable. nih.govnih.gov Furthermore, MD simulations can reveal subtle conformational changes in the protein upon ligand binding and provide insights into the binding kinetics and thermodynamics by calculating binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). tandfonline.com These studies have been instrumental in validating the binding modes of pyrazole-based inhibitors for targets such as Hsp90 and various kinases. rsc.orgtandfonline.com
| MD Simulation Parameter | Purpose | Typical Observation for a Stable Complex |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time, indicating conformational stability. | Low, stable fluctuations (< 3 Å) for both protein and ligand. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues, identifying flexible regions of the protein. | Lower fluctuations in the active site residues upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Key hydrogen bonds identified in docking persist for a high percentage of the simulation time. |
| Binding Free Energy (MM-PBSA/GBSA) | Estimates the strength of the ligand-protein interaction. | Favorable (negative) binding free energy, indicating a spontaneous binding process. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijpsr.com For a scaffold like this compound, QSAR models can be developed to predict the inhibitory potency of its derivatives against a specific target, such as a protein kinase. nih.govwisdomlib.org
To build a QSAR model, a dataset of pyrazole analogs with experimentally determined activities (e.g., IC₅₀ values) is required. acs.org For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, including steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. nih.gov Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), an equation is generated that links these descriptors to the biological activity. acs.org
A robust QSAR model can be used to predict the activity of novel, yet-to-be-synthesized derivatives, guiding medicinal chemists to focus on modifications most likely to improve potency. For example, a model might indicate that increasing the hydrophobicity of the phenyl ring or adding a hydrogen bond donor at a specific position on the pyrazole ring would enhance activity. ijpsr.comwisdomlib.org
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Molecular size and composition |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size |
| Electrostatic | Dipole Moment, Partial Charges | Charge distribution and polarity |
| Quantum Chemical | HOMO/LUMO Energies, Mulliken Charges | Electronic structure and reactivity |
Ligand-Based and Structure-Based Virtual Screening Methodologies
Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be broadly categorized into structure-based and ligand-based approaches.
Structure-Based Virtual Screening (SBVS) is employed when the three-dimensional structure of the biological target is known. nih.govacs.orgacs.org The process involves docking every compound from a large virtual library (which can contain millions of molecules) into the active site of the target protein. fiu.edu The compounds are then ranked based on their predicted binding affinity or "docking score." This method was successfully used to identify novel pyrazole-scaffold inhibitors of the proteasome and CDK8, demonstrating its utility in discovering new chemotypes. acs.orgchemmethod.com A library could be screened against a kinase like VEGFR-2 to find compounds that fit its ATP-binding pocket better than or complementary to the this compound scaffold.
Ligand-Based Virtual Screening (LBVS) is utilized when the structure of the target is unknown, but a set of molecules with known activity is available. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. LBVS methods involve creating a model or "pharmacophore" based on the essential structural features of the known active compounds. This pharmacophore model—which defines the spatial arrangement of key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—is then used as a 3D query to search compound libraries for molecules that match these features.
| Feature | Structure-Based Virtual Screening (SBVS) | Ligand-Based Virtual Screening (LBVS) |
|---|---|---|
| Primary Requirement | 3D structure of the biological target (e.g., from X-ray crystallography) | A set of active ligand molecules |
| Core Principle | Complementarity of shape and chemistry between ligand and target active site | Similar molecules have similar biological activities (Molecular Similarity Principle) |
| Primary Method | Molecular Docking | Pharmacophore modeling, 2D/3D shape similarity searching |
| Key Advantage | Can identify novel scaffolds that are structurally different from known inhibitors | Does not require a protein structure |
| Typical Application | Screening for inhibitors of a well-characterized enzyme like a kinase or protease | Finding new actives for a target with no available crystal structure (e.g., some GPCRs) |
In Silico ADMET Prediction for Pre-Clinical Research Prioritization
In the early stages of drug discovery, it is critical to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of potential drug candidates. ajol.inforesearchgate.net In silico ADMET prediction models provide a rapid and cost-effective way to flag compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. chemmethod.comresearchgate.net These predictive tools use computational models, often built from large datasets of experimental results, to estimate a wide range of properties for a given chemical structure. nih.govresearchgate.net
The absorption and distribution of a drug determine its ability to reach the target site in the body at a sufficient concentration. For a molecule like this compound, key properties can be predicted using various computational models.
Aqueous Solubility: This property affects dissolution in the gut. The pyrazole and methoxy groups can contribute to solubility, while the bromo-phenyl moiety increases lipophilicity, potentially reducing it.
Lipophilicity (LogP): This is a measure of a compound's partitioning between an oily and an aqueous phase. It influences membrane permeability and plasma protein binding. The aromatic rings and bromine atom contribute to a higher LogP.
Intestinal Absorption (e.g., Caco-2 Permeability): This predicts how well a compound will pass through the intestinal wall. Models often predict high absorption for molecules with balanced lipophilicity and polarity.
Blood-Brain Barrier (BBB) Penetration: This is crucial for drugs targeting the central nervous system. The physicochemical properties of the compound, including size, polarity, and the number of hydrogen bond donors/acceptors, are used to predict its ability to cross the BBB.
Plasma Protein Binding (PPB): Highly bound drugs have less free concentration to exert their effect. Lipophilic compounds tend to have higher PPB.
| ADMET Property | Predicted Profile for this compound (Illustrative) | Rationale |
|---|---|---|
| Aqueous Solubility | Low to Moderate | The large, hydrophobic bromophenyl group decreases solubility. |
| LogP (Lipophilicity) | High | Presence of two aromatic rings and a bromine atom. |
| Human Intestinal Absorption | High | Likely to be well-absorbed due to favorable lipophilicity for membrane passage. |
| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Lipophilic character and appropriate molecular weight may allow passage. |
| P-glycoprotein (P-gp) Substrate | Possible Substrate | Many aromatic, lipophilic compounds are substrates of this efflux pump. |
Note: These are illustrative predictions based on the structural features and data from analogous compounds. chemmethod.comnih.gov
Understanding a compound's metabolic fate is essential for predicting its half-life and potential for drug-drug interactions. In silico tools can predict sites on a molecule that are most susceptible to metabolic transformation and identify which enzymes, primarily from the Cytochrome P450 (CYP) family, are likely to be involved.
For this compound, several metabolic pathways can be theorized:
O-Demethylation: The methoxy group (-OCH₃) is a common site for metabolism by CYP enzymes (e.g., CYP2D6, CYP3A4), which would convert it to a hydroxyl group (-OH).
Aromatic Hydroxylation: The phenyl or methoxyphenyl rings can be hydroxylated at various positions, a common Phase I metabolic reaction.
Oxidation: The pyrazole ring itself may undergo oxidation.
In silico models can also predict whether the compound is likely to be an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition of these enzymes is a major cause of adverse drug-drug interactions. Predicting this liability early allows for structural modifications to mitigate the risk. osti.gov Machine learning models are increasingly used to predict the involvement of metabolites in specific metabolic pathways. nih.govnih.gov
| Metabolic Reaction | Potential Site on Compound | Primary Enzymes Involved (Predicted) |
|---|---|---|
| O-Demethylation | 4-methoxy group on the phenyl ring | CYP2D6, CYP3A4 |
| Aromatic Hydroxylation | Phenyl ring or bromo-methoxyphenyl ring | CYP1A2, CYP2C9, CYP3A4 |
| Ring Oxidation | Pyrazole ring | Various CYP isoforms |
| Glucuronidation (Phase II) | Hydroxylated metabolites | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) |
Excretion Route Prediction
These computational models utilize a variety of methods, including Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and physiologically-based pharmacokinetic (PBPK) simulations. acs.orgsygnaturediscovery.com Such models are built upon large datasets of known compounds and their experimentally determined pharmacokinetic properties. researchgate.net They analyze a molecule's structural and physicochemical properties to predict its major clearance pathway. doi.orgresearchgate.net
Key molecular descriptors that heavily influence the route of excretion include:
Molecular Weight (MW): There is a general trend where smaller molecules (e.g., < 300 Da) are more readily excreted by the kidneys, while larger molecules (> 500 Da) tend to favor biliary excretion. jove.com Compounds with a molecular weight between 300 and 500 Da may be eliminated by both routes. jove.com
Lipophilicity (logP/logD): Highly lipophilic (fat-soluble) drugs are more likely to be reabsorbed in the kidneys and, therefore, are often metabolized into more polar compounds before renal excretion. slideshare.netrsc.org Less lipophilic (more water-soluble) compounds are typically better candidates for direct renal clearance. lushprize.org
Polar Surface Area (PSA): Molecules with a higher PSA are generally more hydrophilic, which correlates with an increased likelihood of renal excretion. Conversely, lower PSA values are often associated with compounds cleared via the biliary route. nih.gov
Ionic Charge: The ionization state of a compound at physiological pH can influence its interaction with renal and hepatic transporters, thereby directing its excretion pathway. researchgate.netrsc.org
For a specific compound like this compound, in silico tools such as ADMET Predictor® or those available through platforms like ADMET-AI and admetSAR would calculate these key descriptors from its chemical structure. greenstonebio.comsimulations-plus.comclick2drug.org The software then processes this information through its predictive algorithms to estimate the probability of the compound being a substrate for renal or hepatic transporters and to forecast the dominant clearance mechanism. nih.govresearchgate.net
The output is typically a probabilistic or classification-based prediction. For instance, a model might predict that a compound has a 75% probability of being cleared renally and a 25% probability of biliary clearance. This information is invaluable for medicinal chemists to anticipate a compound's pharmacokinetic profile and to guide further optimization efforts if a specific clearance pathway is desired. acs.org
The table below provides an illustrative example of how predictive data for this compound might be presented by an in silico ADMET platform.
Table 1: Illustrative In Silico Prediction of Excretion Pathways for this compound
Note: The following data are hypothetical and serve as a representative example of the output from computational prediction models. They are not based on experimental results for this specific compound.
| Prediction Parameter | Predicted Value/Classification | Confidence Score |
| Primary Clearance Route | Renal | 0.68 |
| Renal Excretion (%) | ~60% - 70% | High |
| Biliary Excretion (%) | ~30% - 40% | Medium |
| Substrate of Renal OCT2 | Low Probability | 0.75 |
| Substrate of Hepatic OATPs | Low Probability | 0.81 |
Interactive Data Table
| Prediction Parameter | Predicted Value/Classification | Confidence Score |
|---|---|---|
| Primary Clearance Route | Renal | 0.68 |
| Renal Excretion (%) | ~60% - 70% | High |
| Biliary Excretion (%) | ~30% - 40% | Medium |
| Substrate of Renal OCT2 | Low Probability | 0.75 |
| Substrate of Hepatic OATPs | Low Probability | 0.81 |
Advanced Methodologies for Research Oriented Characterization and Analysis
Spectroscopic Techniques for Investigating Compound-Target Interactions (e.g., SPR, MST, NMR Titration)
Spectroscopic methods are powerful tools for the real-time, label-free analysis of molecular interactions. Techniques such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Nuclear Magnetic Resonance (NMR) titration can provide detailed quantitative information on the binding of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole to its putative biological targets.
Surface Plasmon Resonance (SPR) is an optical technique that detects molecular interactions by measuring changes in the refractive index at the surface of a sensor chip. In a typical SPR experiment to study the interaction of this compound, the target protein would be immobilized on the sensor surface, and a solution containing the compound would be flowed over it. The binding of the compound to the immobilized protein causes a change in the refractive index, which is detected in real-time and is proportional to the amount of bound analyte. This allows for the determination of the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D), which is a measure of the binding affinity.
Microscale Thermophoresis (MST) is a technique that measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. nih.gov This movement, termed thermophoresis, changes upon the binding of a ligand. nih.gov For the analysis of this compound, a fluorescently labeled target protein would be titrated with increasing concentrations of the compound. The binding of the compound to the protein leads to a change in the thermophoretic movement of the protein, which is detected by monitoring the fluorescence in the heated spot. nih.govnih.gov The resulting binding curve allows for the determination of the dissociation constant (K_D). e-century.us MST is particularly advantageous due to its low sample consumption and its ability to perform measurements in complex biological matrices. nih.gov
NMR Titration is a versatile technique that can provide information about binding affinity, stoichiometry, and the specific atoms involved in the interaction. In an NMR titration experiment, small aliquots of a solution of this compound would be added to a solution of an isotope-labeled (e.g., ¹⁵N) target protein, and an NMR spectrum is acquired after each addition. Upon binding, the chemical environment of the amino acid residues at the binding site changes, leading to shifts in the corresponding peaks in the NMR spectrum. By monitoring these chemical shift perturbations, the binding affinity (K_D) can be calculated, and the residues involved in the interaction can be identified, providing valuable structural information about the binding site.
| Technique | Parameter Measured | Typical Value Range for Small Molecule-Protein Interactions | Information Gained |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | k_a, k_d, K_D | K_D: nM to µM | Binding kinetics and affinity |
| Microscale Thermophoresis (MST) | K_D | K_D: nM to mM | Binding affinity in solution |
| NMR Titration | K_D, Chemical Shift Perturbations | K_D: µM to mM | Binding affinity and mapping of the binding site |
Advanced Chromatographic Methods for Biological Sample Analysis (e.g., LC-MS for metabolite identification in in vitro studies)
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Advanced chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for the identification and quantification of metabolites in biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. To investigate the in vitro metabolism of this compound, the compound would be incubated with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism. After incubation, the samples are analyzed by LC-MS. The liquid chromatography component separates the parent compound from its metabolites based on their physicochemical properties. The eluent from the LC column is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of the metabolites. jfda-online.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information that is used to elucidate the chemical structure of the metabolites. jfda-online.com Common metabolic transformations that could be anticipated for this compound include hydroxylation, demethylation, and glucuronidation. mdpi.com
| Potential Metabolite | Predicted Metabolic Reaction | Expected Mass Shift (Da) |
|---|---|---|
| Hydroxy-4-(3-bromo-4-methoxyphenyl)-1H-pyrazole | Hydroxylation | +16 |
| 4-(3-bromo-4-hydroxyphenyl)-1H-pyrazole | O-demethylation | -14 |
| This compound-glucuronide | Glucuronidation | +176 |
X-ray Crystallography of Compound-Target Complexes to Determine Binding Modes
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.gov Obtaining a crystal structure of this compound in complex with its biological target can provide a detailed understanding of the binding mode, including the specific interactions that contribute to the binding affinity and selectivity.
To obtain a co-crystal structure, the purified target protein is mixed with an excess of this compound and subjected to crystallization screening. Once suitable crystals are obtained, they are exposed to a beam of X-rays. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern. This pattern is then used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.
The resulting structure reveals the precise orientation of the compound in the binding pocket and the key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the complex. This information is invaluable for structure-based drug design, as it allows for the rational design of new analogs with improved potency and selectivity. While a co-crystal structure of this compound with a biological target is not publicly available, a crystal structure of a related iron(II) complex containing the 3-(3-bromo-4-methoxyphenyl)-1H-pyrazol-1-yl moiety has been reported. nih.gov This structure provides valuable information on the geometry and conformation of the bromo-methoxyphenyl-pyrazole fragment. nih.gov
| Interaction Type | Potential Interacting Residues | Significance |
|---|---|---|
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn, His | Directional interactions contributing to affinity and specificity. |
| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met | Major driving force for binding in a nonpolar pocket. |
| Halogen Bonding | Carbonyl oxygens, hydroxyl groups | Directional interaction involving the bromine atom, enhancing affinity. |
| π-π Stacking | Phe, Tyr, Trp, His | Interaction between the aromatic rings of the compound and protein. |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. nih.govspringernature.com This allows for the complete thermodynamic characterization of the interaction between this compound and its target protein in a single experiment. nih.gov
In an ITC experiment, a solution of the compound is titrated into a solution of the target protein in the sample cell of a highly sensitive calorimeter. nih.gov Each injection of the compound results in a small heat change, which is measured by the instrument. mpg.de As the protein becomes saturated with the compound, the magnitude of the heat changes decreases until no more heat is absorbed or released. The resulting data are plotted as heat change per injection versus the molar ratio of the compound to the protein.
Fitting this binding isotherm to a suitable binding model yields the binding affinity (K_D), the stoichiometry of the interaction (n), and the enthalpy change (ΔH) of binding. mpg.de From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a), where K_a is the association constant (1/K_D), R is the gas constant, and T is the absolute temperature. The thermodynamic signature (the relative contributions of enthalpy and entropy to the binding free energy) provides insights into the driving forces of the interaction. For example, a favorable enthalpic contribution (negative ΔH) often indicates the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution (positive ΔS) can be due to the release of ordered water molecules from the binding interface.
| Thermodynamic Parameter | Symbol | Information Provided |
|---|---|---|
| Binding Affinity | K_D | Strength of the interaction. |
| Stoichiometry | n | Number of compound molecules bound per protein molecule. |
| Enthalpy Change | ΔH | Heat released or absorbed upon binding. |
| Entropy Change | ΔS | Change in the randomness of the system upon binding. |
| Gibbs Free Energy Change | ΔG | Overall spontaneity of the binding process. |
Preclinical Efficacy and Selectivity Profiling in Disease Models
In Vitro Efficacy Studies in Mechanistic Cell-Based Models (e.g., Cancer Cell Lines, Primary Cell Cultures)
The anticancer potential of the pyrazole (B372694) scaffold has been evaluated through various derivatives in a range of human cancer cell lines. While direct data for 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole is not available, related compounds have shown promising results.
For instance, a series of pyrazolo[3,4-b]pyridine derivatives were assessed for their anti-cancer potency against HeLa (cervical cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. nih.gov Several of these compounds demonstrated significant cytotoxic activity, with some showing IC₅₀ values in the low micromolar range, indicating their ability to inhibit cancer cell proliferation. nih.gov
In a different study focusing on triple-negative breast cancer (TNBC), a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole derivatives were evaluated against the MDA-MB-468 cell line. nih.govwaocp.org One of the most active compounds, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole, exhibited potent, dose-dependent cytotoxicity. nih.govwaocp.org Further investigation revealed that this compound induced cell cycle arrest in the S phase and triggered apoptosis through the generation of reactive oxygen species (ROS) and activation of caspase 3. nih.govwaocp.org
Another study on novel 1,3,4-trisubstituted pyrazole derivatives reported potent activity across a panel of 60 human tumor cell lines. alliedacademies.org One derivative, in particular, showed strong potency against most cell lines, especially against the colon SW-620 cell line and renal cancer cell lines A498 and RXF 393. alliedacademies.org
The following table summarizes the in vitro efficacy of selected pyrazole derivatives in various cancer cell lines.
| Compound Name | Cell Line | Cancer Type | IC₅₀ (µM) |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3f) nih.govwaocp.org | MDA-MB-468 | Triple-Negative Breast | 14.97 (24h) |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3f) nih.govwaocp.org | MDA-MB-468 | Triple-Negative Breast | 6.45 (48h) |
| A 1,3,4-trisubstituted pyrazole derivative (Compound 4c) alliedacademies.org | SW-620 | Colon Cancer | 0.52 |
| A 1,3,4-trisubstituted pyrazole derivative (Compound 4c) alliedacademies.org | A498 | Renal Cancer | 0.58 |
| A 1,3,4-trisubstituted pyrazole derivative (Compound 4c) alliedacademies.org | RXF 393 | Renal Cancer | 0.86 |
In Vivo Studies in Relevant Animal Disease Models (e.g., Xenograft Models for oncology research, inflammatory animal models)
In vivo studies are critical for validating the therapeutic potential observed in cell-based assays. While specific xenograft model data for this compound in oncology is not detailed in the available literature, research on related pyrazole compounds has demonstrated efficacy in animal models of inflammation.
The pyrazole nucleus is a core component of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2). eco-vector.comhilarispublisher.com This establishes a strong precedent for the anti-inflammatory potential of this class of compounds.
Research into novel pyrazole derivatives has continued to explore this activity. For example, a study involving the synthesis of O-propargylated-N-acetylpyrazole analogs investigated their in vivo anti-inflammatory activity using the carrageenan-induced paw edema method in rats, a standard model for acute inflammation. nih.gov Similarly, other synthesized pyrazole derivatives have been tested for analgesic and anti-inflammatory properties in various animal models, showing significant effects compared to standard drugs like indomethacin (B1671933). hilarispublisher.comnih.gov These studies underscore the potential of the pyrazole scaffold to yield potent anti-inflammatory agents. eco-vector.com
The following table outlines findings from an in vivo anti-inflammatory study of selected pyrazolone (B3327878) derivatives.
| Compound Name | Animal Model | Assay | Efficacy Highlight |
| Pyrazolone Derivative (Compound 10) hilarispublisher.com | Carrageenan-induced rat paw edema | Anti-inflammatory | Showed greater activity than the reference drug indomethacin after 4 hours. |
| Pyrazolone Derivative (Compound 12) hilarispublisher.com | Carrageenan-induced rat paw edema | Anti-inflammatory | Showed greater activity than the reference drug indomethacin after 4 hours. |
| Pyrazolone Derivative (Compound 16) hilarispublisher.com | Carrageenan-induced rat paw edema | Anti-inflammatory | Showed greater activity than the reference drug indomethacin after 4 hours. |
Selectivity Profiling Against Off-Targets to Mitigate Non-Specific Interactions and Improve Precision
Selectivity is a crucial aspect of drug development, ensuring that a compound interacts primarily with its intended target while minimizing engagement with other proteins (off-targets) that could lead to unwanted effects. For chemical probes and therapeutic candidates, a thorough selectivity profile is essential. mdpi.com
Specific off-target profiling data for this compound is not publicly available. However, the general approach involves screening the compound against a broad panel of receptors, enzymes, and ion channels to identify potential non-specific interactions. frontiersin.org For compounds targeting kinases, for example, selectivity is often assessed by profiling against a large panel of known kinases, as even structurally related enzymes can be inhibited, leading to a complex biological response. mdpi.com
The promiscuity of a compound, or its tendency to bind to multiple targets, can be a significant hurdle. For instance, the approved drug Ruxolitinib, a JAK1 and JAK2 inhibitor, also shows activity against JAK3 and TYK2 and, at lower potencies, against a wide array of other kinases. mdpi.com This highlights the importance of comprehensive profiling to understand the full spectrum of a compound's activity. Such data-driven exploration helps to distinguish truly selective molecules from more promiscuous ones, ultimately improving the precision of the therapeutic intervention. mdpi.comfrontiersin.org
Future Research Directions and Translational Perspectives Pre Clinical Focus
Strategies for Further Molecular Optimization of 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole Analogues
Molecular optimization is crucial for enhancing the efficacy, selectivity, and pharmacokinetic properties of a lead compound. For analogues of this compound, future research should be guided by established structure-activity relationship (SAR) principles for the pyrazole (B372694) core. frontiersin.orgnih.gov Computational methods, including molecular modeling, quantum mechanical calculations, and molecular dynamics simulations, can accelerate this process by predicting how structural modifications will influence interactions with biological targets. eurasianjournals.comeurasianjournals.com
Key optimization strategies include:
Substitution at the Phenyl Ring: The bromo and methoxy (B1213986) groups on the phenyl ring are critical starting points for modification. Varying the position and nature of these substituents can significantly impact biological activity. For instance, introducing electron-withdrawing groups (e.g., trifluoromethyl) or electron-donating groups (e.g., methoxy) can alter the electronic properties of the molecule, potentially improving interactions with target proteins. frontiersin.org SAR studies on other pyrazole series have shown that such modifications can enhance anti-inflammatory or anticancer potency. frontiersin.orgnih.gov
Modification of the Pyrazole Core: The pyrazole ring itself offers opportunities for optimization. Alkylation at the N-1 or N-2 positions can produce a mixture of isomers, with the ratio depending on the substituent and solvent used. nih.gov These substitutions can improve binding affinity and selectivity for specific targets, such as phosphodiesterase 5 (PDE5) or kinase enzymes. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve the molecule's "drug-like" properties. For example, fusing the pyrazole with other heterocyclic rings (e.g., pyrimidine, thiazole) has been shown to yield compounds with potent and selective cytotoxicity against cancer cell lines. nih.govnih.gov This strategy could be employed to create novel analogues with enhanced therapeutic profiles.
Table 1: Potential Molecular Optimization Strategies and Their Rationale
| Modification Site | Strategy | Rationale | Potential Outcome |
|---|---|---|---|
| Phenyl Ring | Vary halogen substituent (e.g., Cl, F) | Modulate electronic properties and binding interactions. frontiersin.org | Enhanced target affinity and selectivity. |
| Phenyl Ring | Alter position/number of methoxy groups | Influence hydrogen bonding and interaction with active sites. frontiersin.org | Improved anti-inflammatory or anticancer activity. |
| Pyrazole N-1 Position | Introduce alkyl or aryl groups | Improve physicochemical properties and target binding. nih.gov | Increased potency and selectivity. |
| Pyrazole C-3/C-5 Positions | Add diverse functional groups | Create new interaction points with biological targets. eurasianjournals.com | Novel mechanisms of action or enhanced efficacy. |
| Overall Structure | Fuse with other heterocyclic rings | Develop hybrid molecules with multi-target potential. nih.govnih.gov | Broader therapeutic applications. |
Investigation of Novel Biological Pathways and Targets for Pyrazole Derivatives
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. frontiersin.orgmdpi.com While the specific targets of this compound are yet to be fully elucidated, its derivatives can be screened against various pathways implicated in human diseases.
Established and Emerging Targets for Pyrazole Compounds:
Kinase Inhibition: Many pyrazole derivatives act as kinase inhibitors, which are crucial for treating cancer and inflammatory conditions. Key kinase families to investigate include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govrsc.org Screening analogues against a panel of kinases could identify novel anticancer agents. nih.govnih.gov
Inflammatory Pathways: Pyrazoles are well-known for their anti-inflammatory effects, most notably through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govfrontiersin.org Further investigation could explore dual inhibition of COX and 5-lipoxygenase (5-LOX), which may offer a more potent anti-inflammatory effect with a better safety profile. frontiersin.org Other relevant pathways include the p38 MAP kinase and NF-κB signaling cascades. nih.govijpsjournal.com
Neuropsychiatric and Nociceptive Targets: Research has indicated that pyrazole analogues can modulate targets relevant to pain and psychiatric disorders, such as opioid receptors and acid-sensing ion channels (ASICs). frontiersin.org The antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1) is another promising avenue for developing new analgesics. frontiersin.org
Antimicrobial Activity: The pyrazole nucleus is present in compounds with demonstrated antibacterial and antifungal properties. mdpi.commdpi.com Analogues could be screened against a panel of pathogenic microbes, including drug-resistant strains, to explore their potential as new anti-infective agents. mdpi.com
Exploration of Combination Research Strategies with Existing Modalities
Combining a novel therapeutic agent with existing drugs can lead to synergistic effects, overcome drug resistance, and lower required dosages, thereby reducing toxicity. For derivatives of this compound, particularly in the context of cancer, combination strategies are a vital area for preclinical research.
Potential combination approaches include:
Combination with Standard Chemotherapy: Pyrazole-based kinase inhibitors could be combined with traditional cytotoxic agents. The pyrazole derivative could sensitize cancer cells to the effects of chemotherapy by inhibiting signaling pathways involved in cell survival and proliferation.
Multi-Target Therapy: A single pyrazole analogue could be designed to interact with multiple targets simultaneously. mdpi.com For example, a compound that inhibits both tumor growth (e.g., via EGFR inhibition) and angiogenesis (e.g., via VEGFR-2 inhibition) would be a powerful therapeutic agent. nih.gov
Combination with Immunotherapy: Investigating the effect of pyrazole derivatives on the tumor microenvironment could reveal opportunities for combination with immune checkpoint inhibitors. By modulating inflammatory pathways, these compounds might enhance the efficacy of immunotherapies.
Development of Advanced Delivery Systems for in vitro and in vivo Research
A significant challenge for many heterocyclic compounds, including pyrazole derivatives, is poor water solubility, which limits their bioavailability and clinical application. nih.gov Advanced delivery systems can overcome these limitations for preclinical evaluation.
Key Delivery Strategies:
Nanoparticle Encapsulation: Encapsulating pyrazole derivatives within nanoparticles can enhance their solubility, stability, and delivery to target tissues. nih.govmdpi.com Various types of nanoparticles can be explored:
Dendrimers: These highly branched polymers can encapsulate hydrophobic drugs, rendering them water-soluble. nih.gov Studies on other pyrazole derivatives have shown that dendrimer encapsulation can lead to potent antibacterial formulations. mdpi.com
Lipid-Based Nanoparticles: Solid-lipid nanoparticles (SLNs) and lipid-polymer hybrid nanoparticles (LPHNPs) are effective carriers for poorly soluble drugs, potentially improving their cytotoxic effects against cancer cells through enhanced delivery. nih.gov
Prodrug Approaches: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. frontiersin.org For pyrazole derivatives, ester prodrugs have been synthesized to improve properties like COX-2 inhibitory activity. nih.gov This strategy can enhance absorption and distribution, leading to better therapeutic outcomes. frontiersin.org
Table 2: Comparison of Advanced Delivery Systems for Pyrazole Derivatives
| Delivery System | Mechanism | Advantages | Challenges |
|---|---|---|---|
| Dendrimer Encapsulation | Covalent or non-covalent trapping of the drug within the dendrimer structure. nih.gov | High drug loading, improved water solubility, monodispersity. | Potential for cytotoxicity of the carrier itself. |
| Lipid-Based Nanoparticles | Encapsulation within a solid lipid or lipid-polymer matrix. nih.gov | High biocompatibility, controlled release, can be tailored for specific targets. | Stability issues, potential for drug leakage. |
| Prodrug Synthesis | Chemical modification of the active drug to an inactive form that is later activated in vivo. nih.govfrontiersin.org | Improved bioavailability, potential for targeted activation, reduced systemic toxicity. | Complex synthesis, unpredictable metabolic conversion. |
Addressing Research Gaps and Challenges in Pyrazole Derivative Development
Despite the promise of pyrazole derivatives, several challenges must be addressed during their preclinical development.
Metabolic Toxicity: The in vivo metabolic fate of pyrazoles is a concern for medicinal chemists. nih.gov Thorough preclinical studies are needed to identify potential toxic metabolites and understand the compound's interaction with metabolic enzymes like cytochrome P450.
Synthetic Accessibility: The synthesis of unsymmetrically substituted pyrazoles can be challenging and may result in mixtures of isomers that are difficult to separate, complicating SAR studies and manufacturing scalability. nih.gov The development of efficient, regioselective, and environmentally friendly synthetic methods, such as multicomponent or microwave-assisted reactions, is essential. ijpsjournal.comresearchgate.net
Predictive Modeling: While computational tools are invaluable, the accuracy of force fields and prediction algorithms remains a limitation. eurasianjournals.com Continued innovation in computational chemistry, including the integration of machine learning and multi-scale modeling approaches, is needed to improve the prediction of biological activity and toxicity, thereby accelerating the discovery of new therapeutic agents. eurasianjournals.com
Bridging the Preclinical-Clinical Gap: Many compounds that show promise in preclinical models fail in clinical trials. A deeper understanding of the molecular mechanisms of action and the identification of robust biomarkers are necessary to improve the translation of pyrazole derivatives from the laboratory to the clinic.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(3-bromo-4-methoxyphenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a bromo-methoxy-substituted phenyl precursor with a pyrazole core. Key steps include:
- Sonogashira or Suzuki-Miyaura coupling for aryl-pyrazole bond formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
- Halogenation at the pyrazole 4-position using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF .
- Purification : Flash chromatography (ethyl acetate/petroleum ether gradients) or recrystallization to achieve >95% purity .
- Critical Parameters : Solvent choice (THF/DMF), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) significantly impact yields.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the methoxy group appears as a singlet at δ 3.8–4.0 ppm, while the pyrazole protons resonate at δ 6.5–8.0 ppm .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~279.1 g/mol) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
Q. How does the bromo-methoxy substitution pattern influence the compound’s reactivity in nucleophilic/electrophilic reactions?
- Methodological Answer :
- Electrophilic Aromatic Substitution : The methoxy group activates the para position, favoring bromination or nitration at the 3-position of the phenyl ring .
- Nucleophilic Displacement : The bromine atom at the pyrazole 4-position is susceptible to substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .
- Oxidative Stability : The methoxy group enhances resistance to oxidation compared to hydroxyl analogs, as shown by TGA/DSC analyses .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during functionalization of the pyrazole core?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict electron density distributions to guide substitution sites .
- Isomeric Comparison : Synthesize and test regioisomers (e.g., 3-bromo vs. 4-bromo pyrazole derivatives) to compare reactivity and biological activity .
- Catalytic Screening : Evaluate Pd-, Cu-, or Ni-based catalysts to direct cross-coupling reactions to desired positions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varying substituents (e.g., replacing Br with Cl or CF₃) and assess cytotoxicity (e.g., MTT assays against cancer cell lines like HT-29 or HeLa) .
- Targeted Assays : Test inhibition of kinases (e.g., EGFR) or inflammatory markers (COX-2) using ELISA or fluorescence polarization .
- Data Analysis : Use IC₅₀ comparisons and molecular docking (AutoDock Vina) to correlate substituent effects with activity .
Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water) and refine structures using SHELXL .
- Key Metrics : Analyze bond angles (e.g., C-Br ~1.9 Å) and dihedral angles between phenyl and pyrazole rings to confirm planarity .
- Twinning Analysis : Address crystal twinning with SHELXD for high-resolution data (<1.0 Å) .
Q. What mechanistic insights explain the compound’s bioactivity in preclinical models?
- Methodological Answer :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human/rat liver microsomes) to identify oxidation hotspots .
- Receptor Binding : Use surface plasmon resonance (SPR) or ITC to measure affinity for targets like serotonin receptors or tubulin .
- In Vivo PK/PD : Evaluate bioavailability (oral/IP administration) and correlate plasma concentrations with efficacy in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
